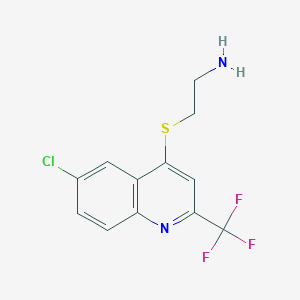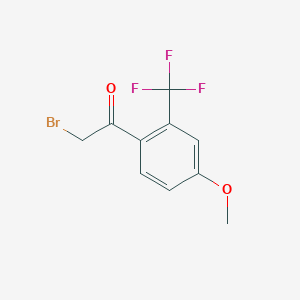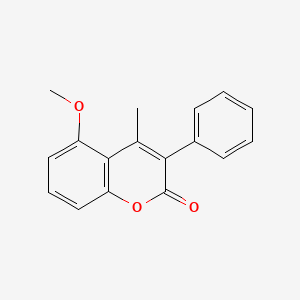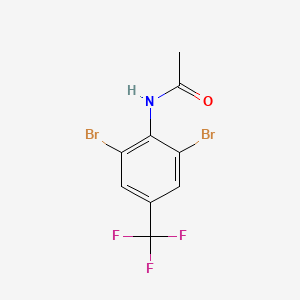![molecular formula C13H8BrN B3042339 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile CAS No. 57774-35-3](/img/structure/B3042339.png)
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile
Overview
Description
4’-Bromo-[1,1’-Biphenyl]-4-ol is a biphenyl starting material . It is a colorless crystal and is insoluble in water . It has a molecular weight of 233.104 .
Synthesis Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol is a useful intermediate in various chemical reactions . For instance, it has been used in the synthesis of 4-biphenylthiolate . In another example, 4’-Bromo-[1,1’-Biphenyl]-4-ol acetate was synthesized .Molecular Structure Analysis
The molecular structure of 4’-Bromo-[1,1’-Biphenyl]-4-ol can be represented as C6H5C6H4Br . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .Physical And Chemical Properties Analysis
4’-Bromo-[1,1’-Biphenyl]-4-ol has a boiling point of 310 °C and a melting point of 82-86 °C . It is a solid in form .Scientific Research Applications
Nickel-Catalyzed C (sp2)–C (sp3) Coupling
This compound is used in a novel Ni-catalyzed reductive cross-coupling reaction of aryl bromides and alkyl iodides via a photoactive electron donor–acceptor (EDA) complex . This photo-induced process enables the efficient construction of C (sp2)–C (sp3) bonds in the absence of an external photocatalyst .
Intermediate in Organic Synthesis
4’-Bromo- (1,1’-biphenyl)-4-ol, a derivative of 4’-bromo-[1,1’-Biphenyl]-4-carbonitrile, is a useful intermediate in organic synthesis . It has been used in the vinylation of 4-bromo-4’-hydroxybiphenyl and ethyl acrylate using Pd (OAc) 2/PPh 3 catalyst .
Building Block in Ligand Synthesis
Bi-isoquinoline, a derivative of 4’-bromo-[1,1’-Biphenyl]-4-carbonitrile, can be used as a building block to prepare a new family of non-sterically hindering chelates, including a macrocyclic system . The endocyclic nature of the ligands has been confirmed by the X-ray structure of an octahedral tris-chelate iron (II) complex .
Pharmaceutical Intermediate
4-Bromomethyl-2-cyanobiphenyl, a derivative of 4’-bromo-[1,1’-Biphenyl]-4-carbonitrile, is an important pharmaceutical intermediate and organic synthetic material used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan . It is also used in the synthesis of other pyrazolines and related derivatives .
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHKOVPWZKVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














